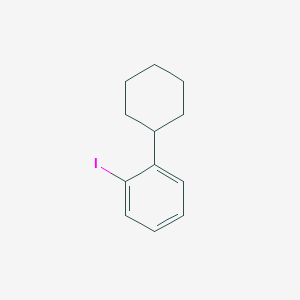
3-Nitro-5-(trifluoromethyl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C7H4F3N3O3. It belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)picolinamide typically involves the nitration of 5-(trifluoromethyl)picolinic acid followed by the conversion of the resulting nitro compound to the corresponding amide. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure selective nitration at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The subsequent conversion to the amide can be achieved through standard amide formation techniques, such as the use of coupling reagents like carbodiimides or through direct amidation using ammonia or amines .
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitro-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Amino-5-(trifluoromethyl)picolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the picolinamide.
Aplicaciones Científicas De Investigación
3-Nitro-5-(trifluoromethyl)picolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinamide and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity for target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 3-Nitro-5-(trifluoromethyl)picolinic acid
- 3-Amino-5-(trifluoromethyl)picolinamide
- 5-(Trifluoromethyl)picolinamide
Comparison: 3-Nitro-5-(trifluoromethyl)picolinamide is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity. Compared to its analogs, the nitro group provides additional sites for chemical modification and potential biological interactions, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H4F3N3O3 |
|---|---|
Peso molecular |
235.12 g/mol |
Nombre IUPAC |
3-nitro-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H4F3N3O3/c8-7(9,10)3-1-4(13(15)16)5(6(11)14)12-2-3/h1-2H,(H2,11,14) |
Clave InChI |
KYYLNFYKYIDHFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])C(=O)N)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[3-(2-Methanesulfinyl-pyrimidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-ylamino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B8700052.png)




![Benzo[b]quinolizinium, bromide](/img/structure/B8700102.png)
![5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid](/img/structure/B8700105.png)






